Product packaging for 1-[(Sulphonatophenyl)methyl]pyridinium(Cat. No.:CAS No. 73052-32-1)

1-[(Sulphonatophenyl)methyl]pyridinium

Cat. No.: B12797540
CAS No.: 73052-32-1
M. Wt: 249.29 g/mol
InChI Key: BMOXGRKKKMDDTB-UHFFFAOYSA-N
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Description

Strategic Positioning within Contemporary Pyridinium (B92312) Chemistry Research

Pyridinium salts, characterized by the cationic form of the pyridine (B92270) ring, have long been a cornerstone of heterocyclic chemistry. rsc.orgwikipedia.org Their applications are vast, ranging from their use as catalysts and in the synthesis of valuable organic molecules to their role in the development of ionic liquids and functional materials. rsc.orgresearchgate.net The introduction of a negatively charged sulfonate group onto the pyridinium scaffold, as seen in 1-[(Sulphonatophenyl)methyl]pyridinium, creates an intramolecular salt, or betaine (B1666868). This structural modification significantly influences the compound's physicochemical properties and reactivity.

In contemporary research, the focus on pyridinium chemistry has increasingly shifted towards the design of functional molecules with tailored properties. Pyridinium betaines, such as this compound, are of particular interest due to their unique combination of charge, polarity, and potential for hydrogen bonding. researchgate.netresearchgate.net This positions them as valuable building blocks in supramolecular chemistry and crystal engineering, where the predictable interactions between the pyridinium cation and the sulfonate anion can be exploited to construct complex, ordered structures. acs.org

Multidisciplinary Research Relevance of Pyridinium-Sulfonate Architectures

The inherent zwitterionic nature of pyridinium-sulfonate architectures lends them to a wide array of applications across diverse scientific fields. The presence of both positive and negative charges within the same molecule imparts unique solubility characteristics and the ability to interact with a variety of other chemical species.

In materials science, these compounds are explored for the development of novel ionic liquids and organic salts with tunable properties. researchgate.netacs.org The strong intermolecular interactions mediated by the sulfonate and pyridinium groups can lead to the formation of highly organized crystalline structures with interesting optical and electronic properties. acs.org

The biomedical field also sees potential in pyridinium-sulfonate compounds. The pyridinium moiety is a known pharmacophore with antimicrobial properties, while the sulfonate group can enhance water solubility and bioavailability. mdpi.comnih.gov This combination makes them attractive candidates for the design of new therapeutic agents. mdpi.comnih.gov Furthermore, the zwitterionic nature of these molecules can contribute to their biocompatibility, making them suitable for applications in drug delivery and the development of biomaterials. nih.govnih.gov

Historical Context of Sulphonatophenyl and Pyridinium Derivatives in Chemical Research

The study of pyridinium and sulphonatophenyl derivatives has a rich history. Pyridine was first isolated from bone oil in the mid-19th century, and its aromatic nature and basicity were soon recognized. wikipedia.org The subsequent exploration of its reactivity led to the synthesis of a vast number of pyridinium salts, which became important intermediates in organic synthesis. rsc.org

The development of sulfonating agents and the understanding of electrophilic aromatic substitution allowed for the introduction of the sulfonic acid group onto aromatic rings, including the phenyl group. Sulphonated aromatic compounds found early applications as dyes and detergents. The combination of these two functionalities, the pyridinium cation and the sulphonatophenyl anion, into a single zwitterionic molecule is a more recent development, driven by the growing interest in functional organic materials and supramolecular chemistry. acs.org The ability to precisely control the architecture of molecules and predict their interactions in the solid state has been a key driver in the exploration of compounds like this compound. mdpi.com

Interactive Data Table: Physicochemical Properties of Representative Pyridinium Sulfonate Betaines

Property1-(3-Sulfopropyl)pyridinium inner salt biosynth.com1-(2-Hydroxy-3-sulfopropyl)-pyridinium betaine chemicalbook.com4-Benzyl-1-(3-sulfopropyl)-pyridinium-betaine chemical-suppliers.eu
CAS Number 15471-17-73918-73-893803-28-2
Molecular Formula C₈H₁₁NO₃SC₈H₁₁NO₄SC₁₅H₁₇NO₃S
Molecular Weight 201.24 g/mol 217.24 g/mol 303.37 g/mol
Melting Point 276 °CNot availableNot available
Appearance White solidColorless to weak yellow liquidNot available
Water Solubility Soluble1280 g/L at 23°CNot available

Detailed Research Findings

Research into pyridinium sulfonate zwitterions has yielded significant insights into their synthesis, structure, and reactivity.

A common synthetic route to this class of compounds involves the reaction of pyridine with a suitable sulfonating agent that also bears a leaving group for the alkylation of the pyridine nitrogen. For instance, the synthesis of 1-(2-sulphoethyl)-pyridinium betaine can be achieved by reacting pyridine with carbyl sulfate (B86663), ethionic acid, or vinyl sulfonic acid in an aqueous solution or in pyridine itself. wipo.int The synthesis of related pyridinium salts often involves refluxing the pyridine derivative with an appropriate alkyl halide in a solvent like ethanol. mdpi.com

The structural characterization of pyridinium sulfonates often reveals the formation of well-defined hydrogen bonding networks in the solid state. mdpi.com X-ray crystallography studies on similar compounds have shown that the sulfonate group can interact with the pyridinium ring through N+–H···O− hydrogen bonds. figshare.com Spectroscopic techniques such as FT-IR and NMR are crucial for confirming the zwitterionic nature of these compounds. In the FT-IR spectra, the characteristic stretching frequencies of the S=O bonds of the sulfonate group and the protonated N+–H stretching are key indicators of the compound's structure. acs.org X-ray photoelectron spectroscopy (XPS) has also been employed to probe the electronic environment of the nitrogen and sulfur atoms in pyridinium-based ionic liquids. nih.gov

The reactivity of the pyridinium ring can be tuned by the substituents attached to it. The presence of the negatively charged sulfonate group can influence the electrophilicity of the pyridinium cation, potentially affecting its reactivity in various chemical transformations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3S B12797540 1-[(Sulphonatophenyl)methyl]pyridinium CAS No. 73052-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73052-32-1

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2

InChI Key

BMOXGRKKKMDDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Rational Design and Targeted Synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium and Analogues

The construction of this compound and related structures hinges on two key chemical processes: the formation of the pyridinium (B92312) cation and the introduction of the sulfonate group onto the phenyl ring. The deliberate and controlled execution of these steps is central to the targeted synthesis of these compounds.

The formation of the pyridinium cation is typically achieved through the N-alkylation or quaternization of pyridine (B92270) or its derivatives. proquest.comosti.govnih.govmdpi.com This reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on an electrophilic carbon atom of an alkylating agent. mdpi.com For the synthesis of the parent compound, this compound, a benzyl (B1604629) halide bearing a sulfonate group (or a precursor that can be later converted to a sulfonate group) is commonly employed as the alkylating agent.

The general mechanism involves the displacement of a leaving group (e.g., bromide, iodide) from the benzyl halide by the pyridine nitrogen. quimicaorganica.org This SN2 reaction leads to the formation of the N-benzylpyridinium cation. mdpi.com The choice of solvent can be crucial, with polar aprotic solvents often favored as they can help to solvate the forming ions. mdpi.com Various methods, including conventional heating under reflux, microwave irradiation, and ultrasound, have been utilized to promote these quaternization reactions, with microwave-assisted synthesis sometimes offering higher yields and shorter reaction times. proquest.com

The reactivity of the pyridine derivative and the alkylating agent significantly impacts the reaction conditions required. Electron-donating substituents on the pyridine ring can enhance its nucleophilicity, facilitating the quaternization process. Conversely, electron-withdrawing groups can decrease the reactivity. osti.gov Similarly, the nature of the leaving group on the alkylating agent is important, with iodides generally being more reactive than bromides or chlorides. osti.gov

A variety of alkylating agents can be used to synthesize analogs of the target compound, including different substituted benzyl halides and other alkyl halides. nih.govmdpi.com This versatility allows for the introduction of a wide range of functionalities into the final pyridinium salt.

Table 1: Examples of N-Alkylation and Quaternization Reactions for Pyridinium Salt Synthesis
Pyridine DerivativeAlkylating AgentReaction ConditionsProduct TypeReference
Pyridine1-BromoadamantaneSealed ampul, heatingAdamantyl-substituted pyridinium salt osti.gov
Poly(4-vinylpyridine)Methyl iodideNot specifiedN-methyl quaternized poly(4-vinylpyridine) nih.gov
4-Pyrrolidino pyridineAromatic substituted halidesOne-pot synthesisQuaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine mdpi.com
Pyridine-3-aldoxime1,3-DiiodopropaneAcetone, refluxBis-pyridinium salt proquest.com

The sulfonate group is typically introduced onto the aromatic ring through electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comaakash.ac.in A common method is the sulfonation of a benzylpyridinium salt using fuming sulfuric acid (a mixture of sulfuric acid and sulfur trioxide). chemistrysteps.comaakash.ac.in In this reaction, sulfur trioxide (SO₃) or its protonated form acts as the electrophile, which is attacked by the electron-rich phenyl ring. wikipedia.orgchemistrysteps.com

The position of sulfonation (ortho, meta, or para) on the phenyl ring is directed by the existing substituent, in this case, the pyridiniummethyl group. The reversibility of the sulfonation reaction is a key feature; sulfonation occurs in concentrated acidic conditions, while desulfonation can be achieved in dilute hot aqueous acid. wikipedia.orgchemistrysteps.com This reversibility can be exploited to control the regioselectivity of other electrophilic aromatic substitution reactions by using the sulfonate group as a temporary blocking group. chemistrysteps.com

Alternatively, a pre-functionalized starting material containing a sulfonate group can be used. For instance, a sodium salt of a sulfonated benzyl halide can be reacted with pyridine to directly form the zwitterionic this compound. The use of sulfonate salts can also improve physical properties such as solubility. nih.gov

The synthesis of more complex pyridinium-sulfonate systems can be approached through either convergent or divergent strategies.

A convergent synthesis involves the separate synthesis of the pyridinium fragment and the sulfonated fragment, which are then coupled together in a final step. For example, a pre-formed pyridinium cation could be reacted with a sulfonated aromatic compound, although this is less common for the direct synthesis of this compound. A more relevant convergent approach involves the reaction of pyridine with a pre-sulfonated benzyl halide.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For instance, a synthesized 1-(phenylmethyl)pyridinium salt can be subjected to various sulfonation conditions to produce different isomers or polysulfonated derivatives. This approach allows for the creation of a library of related compounds from a single precursor. Recent research has shown that the reactivity of pyridinium salts with sulfinates can be controlled to achieve either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines by switching between one- and two-electron reaction pathways. rsc.org This highlights the potential for divergent synthesis from a common set of starting materials.

The development of modular methodologies, such as the sulfur-mediated synthesis of bipyridines from pyridylsulfonium salts and lithiated pyridines, demonstrates the power of convergent approaches to build complex functionalized pyridinium-containing structures. chemrxiv.org While not directly applied to this compound in the cited literature, these advanced methods offer potential pathways for the synthesis of more intricate analogs.

Reaction Kinetics and Thermodynamic Control in Synthetic Protocols

The efficiency and outcome of the synthesis of this compound are governed by both kinetic and thermodynamic factors. The quaternization of pyridines is generally considered a second-order reaction. rsc.org However, studies on the quaternization of poly(4-vinyl pyridine) have shown that the reaction can be retarded, deviating from simple second-order kinetics. This is attributed to steric hindrance from neighboring reacted pyridyl groups. rsc.org

The rate of quaternization is influenced by several factors, including the nature of the alkylating agent and the solvent. rsc.orgacs.org For instance, the reaction of pyridine derivatives with alkyl bromides in sulfolane (B150427) has been studied to determine the rate constants and activation energies. rsc.org

Thermodynamic studies, often employing methods like Density Functional Theory (DFT), can provide insights into the feasibility and energy changes of the reaction. unjani.ac.id For example, the synthesis of pyridine from pyrylium (B1242799) salts has been shown to be an exothermic and exergonic process, suggesting it can proceed at room temperature without extreme conditions. unjani.ac.id Similar theoretical investigations could be applied to the formation of this compound to understand its thermodynamic landscape. The enthalpy of synthesis for pyridinium-based ionic liquids has been determined using Differential Scanning Calorimetry (DSC), providing valuable thermodynamic data. researchgate.net

Table 2: Kinetic and Thermodynamic Data for Pyridinium Salt Formation
ReactionParameterValueSignificanceReference
Quaternization of poly(4-vinyl pyridine) with ethyl bromideK (k₁/k₀)0.95Indicates slight retardation by one reacted neighbor. rsc.org
Quaternization of poly(4-vinyl pyridine) with ethyl bromideL (k₂/k₀)0.54Indicates significant retardation by two reacted neighbors. rsc.org
Synthesis of pyridine from pyrylium salt (in vacuum)ΔH-36.5397 kJ/molExothermic reaction. unjani.ac.id
Synthesis of 1-butylpyridinium (B1220074) bromideΔHr-86.7 ± 0.8 kJ/molEnthalpy of reaction determined by DSC. researchgate.net

Mechanistic Elucidation of Formation Reactions

A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for predicting the formation of potential byproducts.

The formation of the pyridinium cation via N-alkylation proceeds through a transition state where the new C-N bond is partially formed and the C-halogen bond is partially broken. rsc.org The geometry and energy of this transition state are influenced by steric and electronic factors of both the pyridine and the alkylating agent. rsc.org For instance, bulky substituents on either reactant can increase the energy of the transition state, slowing down the reaction. rsc.org

In the sulfonation reaction, the key intermediate is a carbocation formed after the attack of the electrophile (SO₃ or ⁺SO₃H) on the phenyl ring. masterorganicchemistry.comchemistrysteps.com This intermediate, often referred to as a sigma complex or arenium ion, is stabilized by resonance. The subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final sulfonated product. masterorganicchemistry.comchemistrysteps.com

Mechanistic studies, including the use of deuterium (B1214612) labeling and the isolation of intermediates, have been employed to confirm the proposed reaction pathways. rsc.org For example, in the pyridine-mediated N-alkylation of anilines, the isolation of dihydro-intermediates confirmed a borrowing hydrogen process. rsc.org Furthermore, EPR spectroscopy has been used to detect paramagnetic intermediates, suggesting that some N-alkylation reactions may proceed via single electron-transfer (SET) processes. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Application of Advanced Spectroscopic Techniques for Elucidation

A suite of spectroscopic techniques has been employed to characterize 1-[(4-sulphonatophenyl)methyl]pyridinium in both solution and the solid state. These methods have provided invaluable data on the compound's atomic connectivity, functional groups, molecular mass, and electronic structure.

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 1-[(4-sulphonatophenyl)methyl]pyridinium, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been instrumental.

The ¹H NMR spectrum of 1-[(4-sulphonatophenyl)methyl]pyridinium in a suitable solvent, such as deuterium (B1214612) oxide (D₂O), reveals distinct signals for the protons of the pyridinium (B92312) and phenylsulfonate moieties. The protons on the pyridinium ring typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen atom. The protons on the phenyl ring are also observed in the aromatic region (δ 7.0-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing sulfonate group. The methylene (B1212753) bridge protons (–CH₂–) that link the two aromatic rings typically present a singlet at a characteristic chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbons of the pyridinium ring are found at lower field strengths compared to the phenyl ring carbons, again due to the influence of the quaternary nitrogen. The sulfonate group also affects the chemical shifts of the phenyl carbons to which it is attached.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-[(4-sulphonatophenyl)methyl]pyridinium in D₂O

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridinium H-2, H-6 ~8.8 ~145
Pyridinium H-4 ~8.5 ~148
Pyridinium H-3, H-5 ~8.1 ~128
Phenyl H-2', H-6' ~7.8 ~130
Phenyl H-3', H-5' ~7.5 ~140
Methylene C-H₂ ~5.7 ~62
Phenyl C-1' ~135

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR experiments, such as COSY, confirm the coupling relationships between adjacent protons, for instance, within the pyridinium and phenyl rings. HSQC spectra correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra of 1-[(4-sulphonatophenyl)methyl]pyridinium are characterized by absorption bands corresponding to the vibrations of the pyridinium ring, the phenylsulfonate group, and the methylene linker.

The IR spectrum typically shows strong, characteristic bands for the sulfonate group (SO₃⁻). These include asymmetric and symmetric stretching vibrations, which are usually observed in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The aromatic C-H stretching vibrations of both rings appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are found in the 1600-1400 cm⁻¹ region. The C-N stretching of the pyridinium ring also contributes to the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, with the symmetric vibrations often giving rise to more intense signals. The symmetric breathing modes of the aromatic rings are particularly prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies (cm⁻¹) for 1-[(4-sulphonatophenyl)methyl]pyridinium

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
C=C/C=N Aromatic Stretch 1610-1450 1610-1450
SO₃⁻ Asymmetric Stretch ~1200 Weak
SO₃⁻ Symmetric Stretch ~1040 ~1040

Mass spectrometry (MS) is used to determine the molecular weight of 1-[(4-sulphonatophenyl)methyl]pyridinium and to study its fragmentation patterns, which can provide further structural information. Due to the zwitterionic nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In positive-ion mode ESI-MS, the molecule can be observed as the protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. In negative-ion mode, the deprotonated species [M-H]⁻ is not typically observed due to the permanent positive charge on the pyridinium nitrogen. Instead, the sulfonate anion itself may be detected after fragmentation.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of SO₃, or cleavage at the methylene bridge, providing further evidence for the proposed structure.

Table 3: Expected Mass Spectrometry Data for 1-[(4-sulphonatophenyl)methyl]pyridinium

Ion Expected m/z
[M+H]⁺ 266.0587

Note: Calculated for the most abundant isotopes.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 1-[(4-sulphonatophenyl)methyl]pyridinium in a polar solvent typically exhibits absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic pyridinium and phenyl rings.

The pyridinium chromophore usually shows a strong absorption band around 260 nm. The phenylsulfonate moiety also contributes to the absorption in this region. The position and intensity of these bands can be influenced by the solvent polarity and pH, reflecting changes in the electronic environment of the chromophores. The absence of significant absorption in the visible region accounts for the compound's typically white or colorless appearance.

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques provide valuable information about the dynamic structure of 1-[(4-sulphonatophenyl)methyl]pyridinium, X-ray crystallography offers a precise, static picture of the molecule's arrangement in the solid state. This technique can definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

A single-crystal X-ray diffraction study would be expected to confirm the zwitterionic nature of the compound, showing a positively charged pyridinium ring and a negatively charged sulfonate group. The crystal packing would likely be dominated by strong electrostatic interactions between these charged moieties, as well as potential hydrogen bonding involving the sulfonate oxygen atoms and any co-crystallized solvent molecules. The relative orientation of the pyridinium and phenyl rings would also be revealed.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

The parent compound, 1-[(sulphonatophenyl)methyl]pyridinium, is achiral and therefore does not exhibit optical activity. As such, chiroptical techniques like circular dichroism (CD) spectroscopy are not applicable for its characterization. However, if a chiral center were to be introduced into the molecule, for example, by substitution on the methylene bridge or by using a chiral pyridine (B92270) derivative, then CD spectroscopy would become a crucial tool for distinguishing between enantiomers and studying their stereochemical properties.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecular systems.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For 1-[(Sulphonatophenyl)methyl]pyridinium, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the electronic Schrödinger equation. The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would also yield important energetic information, including the total electronic energy, which is fundamental for assessing the molecule's stability.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. An ab initio study of this compound would offer a more refined understanding of its electronic properties, serving as a benchmark for less computationally expensive methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. This is typically done by performing a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation at a suitable level of theory. The predicted chemical shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of signals.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions. This would help in understanding the electronic transitions responsible for the absorption of light by this compound. Similarly, the calculation of vibrational frequencies through methods like DFT can simulate the Infrared (IR) and Raman spectra. This allows for the assignment of vibrational modes to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility and how it interacts with its environment. This would involve the use of a force field to describe the interatomic interactions. The simulation would track the positions and velocities of all atoms in the system, providing insights into the molecule's preferred conformations, its solvation shell, and its dynamic behavior in solution.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, theoretical modeling, particularly through the search for transition states, can illuminate the energetic pathways of its formation and subsequent reactions. While specific, in-depth computational studies detailing the reaction mechanisms involving this compound are not extensively available in the public domain, we can infer the probable mechanistic pathways and the nature of their transition states based on well-established principles of physical organic chemistry and computational studies of analogous systems.

The formation of this compound likely proceeds through a nucleophilic substitution reaction. Two primary pathways can be envisioned: the sulfonation of a precursor like 1-benzylpyridinium or the reaction of pyridine (B92270) with a sulfonated benzyl (B1604629) halide. Computational transition state analysis would be crucial in distinguishing between these and other possible mechanisms.

A hypothetical reaction pathway could involve the nucleophilic attack of pyridine on a benzylsulfonate derivative. In this scenario, density functional theory (DFT) calculations would be employed to map the potential energy surface of the reaction. The process would involve locating the geometry of the reactants, the transition state, and the products.

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry is characterized by one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a hypothetical SN2 reaction between pyridine and benzylsulfonyl chloride to form a precursor to the title compound, the key parameters of the transition state would be the forming C-N bond and the breaking C-Cl bond.

Table 1: Hypothetical Transition State Parameters for the Reaction of Pyridine with Benzylsulfonyl Chloride

ParameterDescriptionHypothetical Value
d(C-N)Distance of the forming Carbon-Nitrogen bond~2.0 - 2.5 Å
d(C-Cl)Distance of the breaking Carbon-Chlorine bond~2.2 - 2.7 Å
ν*Imaginary Frequency~300i - 500i cm⁻¹
ΔG‡Gibbs Free Energy of Activation~20 - 30 kcal/mol

These values are illustrative and would need to be determined by actual quantum chemical calculations.

The activation energy (ΔG‡) is a critical piece of information derived from transition state calculations, as it directly relates to the reaction rate. A lower activation energy implies a faster reaction. Computational studies on related systems, such as the reaction of benzenesulphonyl chloride with pyridines, have shown that the reaction proceeds through a nucleophilic catalysis mechanism involving a sulphonylpyridinium intermediate.

Furthermore, the elucidation of reaction mechanisms is not limited to the formation of the compound. The subsequent reactions of this compound, such as its potential role as a catalyst or its decomposition pathways, could also be investigated. For instance, the desulfonation process, which could be relevant under certain conditions, would have its own characteristic transition state.

Table 2: Hypothetical Parameters for a Desulfonation Transition State

ParameterDescriptionHypothetical Value
d(C-S)Distance of the breaking Carbon-Sulfur bond~2.5 - 3.0 Å
ν*Imaginary Frequency~400i - 600i cm⁻¹
ΔG‡Gibbs Free Energy of ActivationVaries significantly with conditions

These values are illustrative and would need to be determined by actual quantum chemical calculations.

Catalytic Applications and Mechanistic Aspects

Design Principles for Pyridinium-Based Organocatalysts

The design of pyridinium-based organocatalysts is centered around the inherent electrophilicity of the pyridinium (B92312) cation. mdpi.comrsc.org The nitrogen atom's positive charge withdraws electron density from the aromatic ring, rendering it an effective electrophile or activator for a variety of chemical transformations. nih.govmdpi.com In the specific case of 1-[(Sulphonatophenyl)methyl]pyridinium, the structure is bifunctional, incorporating two key components:

The Pyridinium Cation: This serves as the primary catalytic core. Its electrophilic character is fundamental to its ability to activate substrates.

The (Sulphonatophenyl)methyl Substituent: This group is critical for tuning the catalyst's properties. The presence of the sulphonate group (—SO₃⁻) significantly enhances the catalyst's solubility in polar solvents, including water, which is advantageous for developing green chemical processes. researchgate.netacs.org This functional group also provides a handle for catalyst recovery and immobilization. mdpi.com

The design principles for such catalysts often aim to balance high reactivity with catalyst stability and recyclability. The introduction of functional groups, such as the sulphonate moiety, is a key strategy to achieve this balance, creating what are often referred to as "task-specific" ionic liquids or catalysts. rsc.org The aromatic nature of the phenyl group also allows for electronic tuning of the catalyst's properties through the introduction of further substituents.

Catalytic Performance in Organic Transformations

The unique structure of this compound dictates its performance and role in various organic reactions.

The primary mode of action for pyridinium catalysts involves the activation of substrate molecules. The electron-deficient pyridinium ring acts as a potent electrophile, capable of forming adducts or non-covalent interactions with nucleophilic substrates. nih.govmdpi.com This activation enhances the substrate's reactivity towards subsequent chemical steps. For instance, N-alkylpyridinium salts are well-documented as effective alkylating agents in photochemical reactions, proceeding through the formation of a charge-transfer complex with an electron-rich species. rsc.org This electrophilic activation is a cornerstone of their catalytic utility, enabling reactions that might otherwise require harsh conditions or less selective reagents. mdpi.com

Solubility and Phase Behavior: The high polarity of the sulphonate group makes the catalyst soluble in polar solvents, which can be crucial for reactions involving polar substrates or for creating biphasic systems that simplify product separation and catalyst recycling. researchgate.netacs.orgresearchgate.net

Mechanistic Participation: The sulphonate group can act as a non-coordinating or weakly coordinating counter-ion. However, some studies on related systems suggest that the sulphonate can influence the geometry of transition states through non-covalent interactions, thereby affecting the reaction's kinetics and selectivity. chemrxiv.org In some catalytic cycles, it may even play a direct role as a nucleophile.

PropertyEffect of Sulphonate MoietyReference
SolubilityEnhances solubility in polar and aqueous media. researchgate.netacs.org
Catalyst RecoveryFacilitates separation in biphasic systems and potential for immobilization. mdpi.comresearchgate.net
AcidityInfluences the overall Brønsted acidity of the catalytic system. researchgate.net
Mechanistic RoleCan act as a counter-ion or participate in transition state stabilization. chemrxiv.org

Pyridinium salts are effective catalysts for a range of bond-forming reactions. A prominent example is the synthesis of cyclic carbonates from the coupling of epoxides and carbon dioxide (CO₂), a 100% atom-economical reaction. rsc.org In this process, the this compound salt can act as a dual-function catalyst, often in synergy with a nucleophilic co-catalyst like a halide ion.

The proposed mechanism involves the pyridinium ion activating the epoxide ring, making it more susceptible to nucleophilic attack. This is followed by the insertion of CO₂ and subsequent ring-closing to yield the cyclic carbonate. nih.gov Theoretical studies on pyridinium-inspired organocatalysts for CO₂ fixation highlight the importance of hydrogen bonding and the catalyst's chemical structure in controlling the reaction's kinetic behavior. nih.gov

SubstrateReactionCatalyst SystemKey OutcomeReference
Propylene Oxide + CO₂Cyclic Carbonate SynthesisPyridinium IodideIdentified as a promising candidate based on DFT calculations for transforming CO₂. nih.gov
Terminal Epoxides + CO₂Cyclic Carbonate SynthesisCaI₂/Ligand SystemDemonstrates efficient conversion under mild, atmospheric pressure conditions. nih.gov
Aldehydes + Amino Acid Derivativesα-Alkylation (C-C bond formation)Amino Acid Derived Pyridinium SaltsEnantioselective synthesis enabled by a light-activated charge-transfer complex. rsc.org
Aldehydes + AcrylatesMorita-Baylis-Hillman (C-C bond formation)Pyridinium-based Ionic Liquid Anchored OrganocatalystAchieved high yields with low catalyst loading and good recyclability. researchgate.net

Heterogenization and Immobilization Strategies for Sustainable Catalysis

To enhance the sustainability and industrial applicability of this compound, various heterogenization strategies can be employed. These methods aim to simplify catalyst separation from the reaction mixture, enabling its reuse over multiple cycles. researchgate.net

Immobilization on Solid Supports: The catalyst can be anchored onto inorganic or organic supports. The sulphonate group is an ideal anchor for ionic or covalent attachment to materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), polymers, or magnetic nanoparticles. mdpi.comacs.orgnih.gov This approach confines the catalyst to the solid phase, allowing for easy recovery via filtration.

Biphasic Catalysis: Leveraging the high polarity conferred by the ionic pyridinium and sulphonate groups, the catalyst can be used in a biphasic system. For example, the catalyst may be dissolved in a polar phase (like water or another ionic liquid) while the reactants and products remain in a separate, immiscible organic phase. After the reaction, the phases are separated, and the catalyst-containing polar phase can be reused. researchgate.net

StrategyDescriptionAdvantagesReference
Ionic Anchoring on SupportsThe sulphonate group is ionically bonded to a functionalized solid support (e.g., aminated silica).Simple preparation, easy catalyst recovery. mdpi.comacs.org
Covalent GraftingThe catalyst is chemically bonded to a support material.Reduces catalyst leaching, enhances stability. researchgate.net
Use in Biphasic SystemsThe catalyst is confined to a polar solvent phase, separate from the product phase.Simplified product isolation and catalyst recycling without filtration. researchgate.net
Magnetic Nanoparticle SupportThe catalyst is attached to magnetic nanoparticles.Facilitates rapid catalyst separation using an external magnetic field. nih.gov

Kinetic Studies and Catalytic Cycle Determination

Understanding the reaction kinetics is essential for optimizing catalytic processes and elucidating the reaction mechanism. Kinetic studies of reactions catalyzed by pyridinium salts typically involve systematically varying the concentrations of the catalyst and reactants to establish a rate law. rsc.orgwpmucdn.com For example, a first-order dependence on both the catalyst and substrate concentrations is often observed in nucleophilic substitution reactions. rsc.org

Based on kinetic data, spectroscopic analysis, and computational modeling, a plausible catalytic cycle can be proposed. For the synthesis of cyclic carbonates catalyzed by a this compound system, a representative cycle would include the following key steps:

Epoxide Activation: The electrophilic pyridinium cation interacts with the oxygen atom of the epoxide, polarizing the C-O bonds and preparing it for ring-opening.

Nucleophilic Attack: A nucleophile (e.g., a halide co-catalyst or potentially the sulphonate anion) attacks one of the epoxide's carbon atoms, leading to a ring-opened intermediate.

CO₂ Insertion: The highly reactive alkoxide intermediate attacks a molecule of CO₂, forming a carbonate species.

Ring Closure and Catalyst Regeneration: The molecule undergoes an intramolecular cyclization to form the stable five-membered cyclic carbonate product, releasing the nucleophile and regenerating the active pyridinium catalyst for the next cycle.

The rate-determining step in this cycle can vary depending on the specific substrates, catalyst structure, and reaction conditions, but it is often either the initial nucleophilic ring-opening or the CO₂ insertion step. nih.gov

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly of systems containing pyridinium and sulfonate moieties is dictated by a combination of powerful non-covalent forces. These interactions, though individually weaker than covalent bonds, collectively orchestrate the formation of stable and well-defined supramolecular structures. mdpi.comacs.orgrsc.org

Electrostatic interactions are paramount in systems containing the this compound motif. The presence of the cationic pyridinium and anionic sulfonate groups leads to strong ion-ion and ion-dipole interactions, which are fundamental to the aggregation process. In related systems, such as protonated bipyridinium salts, the packing arrangements are often rationalized by the segregation of hydrophobic and hydrophilic regions, with N+–H···anion hydrogen bonds being a major packing force. hhu.dersc.org

Hydrogen bonding plays a critical and directional role in the formation of supramolecular assemblies. mdpi.com In pyridinium-based ionic liquids, hydrogen bonds can form between the aromatic C-H groups of the pyridinium cation and suitable acceptors, such as water or the sulfonate group of a neighboring molecule. nih.gov The strength and nature of these hydrogen bonds can be influenced by the surrounding solvent environment. For instance, studies on pyridinium-based ionic liquids have shown that interactions with dimethyl sulfoxide (B87167) (DMSO) can be particularly strong. nih.govresearchgate.net In the solid state, these interactions, especially when involving charged species like ammonium (B1175870) cations and anionic groups, lead to the formation of robust and predictable hydrogen-bonding motifs, such as chains and sheets. hhu.demdpi.com The interplay between electrostatic forces and hydrogen bonding is crucial; for example, in the complexation of the drug diminazene (B1218545) with polyaspartic acid, ionization of the interacting groups is essential for the complex formation, which is driven by both electrostatic interactions and dominant hydrogen bonding. nih.gov

Interaction TypeDescriptionExample from Related Systems
Electrostatic Attraction/repulsion between charged species (cationic pyridinium, anionic sulfonate).Segregation of hydrophobic and hydrophilic domains in bipyridinium salts. hhu.dersc.org
Hydrogen Bonding Directional interaction involving a hydrogen atom connected to an electronegative atom (N, O) and another nearby electronegative atom.Formation of 1D and 2D networks in piperazinediium salts through N-H···O bonds. mdpi.com Aromatic C-H···O/N bonds in pyridinium-based ionic liquids. nih.gov

The hydrophobic effect, driven by the tendency of nonpolar groups to minimize contact with water, is a significant force in the aggregation of amphiphilic molecules in aqueous solutions. nih.govresearchgate.net The phenyl and pyridinium rings of this compound provide the hydrophobic character that promotes self-assembly.

Complementing the hydrophobic effect are π-π stacking interactions, which occur between aromatic rings. nih.gov These interactions are crucial in the aggregation of many organic molecules, including porphyrins and pyridinium derivatives. rsc.orgmater-rep.com The electron-deficient nature of the pyridinium ring can enhance its ability to engage in π-π stacking. In linear bipyridinium cations, π-stacking is a major packing interaction, often leading to the formation of columnar structures. hhu.dersc.org The combination of hydrogen bonding and π-π stacking can lead to complex and stable self-assembled structures. rsc.org In some cases, the formation of intramolecular hydrogen bonds can even enhance the hydrophobic character of a molecule, further promoting aggregation driven by π-π stacking. nih.gov The construction of self-assembled systems based on π-π stacking is a promising strategy for various applications, as it provides a stable yet reversible way to link molecular components. nih.gov

Interaction TypeDescriptionExample from Related Systems
Hydrophobic Effect Tendency of nonpolar moieties to aggregate in aqueous solution to minimize contact with water molecules.Drives self-aggregation of flavonoids like luteolin (B72000) in water. nih.govresearchgate.net
π-π Stacking Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face.Formation of columnar stacks in crystals of bipyridinium cations. hhu.dersc.org Key interaction in the aggregation of porphyrin derivatives. mater-rep.comnih.gov

Formation of Ordered Supramolecular Architectures

The culmination of these non-covalent interactions is the spontaneous formation of highly ordered supramolecular structures. This process of self-assembly can be directed to occur in solution or at interfaces, leading to a variety of fascinating and functional architectures. rsc.orgnih.gov

Directed self-assembly utilizes external cues or pre-programmed molecular information to guide the formation of specific structures. youtube.com In solution, changes in concentration, pH, ionic strength, or solvent composition can trigger the self-assembly of molecules like this compound. For instance, the aggregation of porphyrins bearing sulfonate groups is highly dependent on pH and the presence of counterions. vu.ltnih.gov The formation of binary self-assembled systems between different porphyrin derivatives, driven by non-covalent interactions like acid-base interactions between peripheral groups, has been demonstrated both in solution and on solid substrates. researchgate.net

At interfaces, such as the air-water or a solid-liquid interface, amphiphilic molecules can form highly organized monolayers or other structures. Porphyrin-surfactant complexes, for example, can form monolayers from which Langmuir-Blodgett films can be constructed. nih.gov The ability to control the assembly on surfaces is crucial for the development of molecular devices and sensors. nih.govresearchgate.net

A prominent example of supramolecular assembly is the formation of J- and H-aggregates, particularly in dye molecules like porphyrins. mater-rep.com These aggregates are characterized by distinct spectroscopic signatures compared to the monomeric species, arising from excitonic coupling between the transition dipole moments of the constituent molecules. H-aggregates, typically involving face-to-face stacking, result in a blue-shift of the main absorption band (Soret band in porphyrins), while J-aggregates, characterized by a head-to-tail arrangement, lead to a sharp, red-shifted band. nih.gov

The aggregation of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS4), a compound bearing structural similarities to this compound's constituent parts, has been extensively studied. In acidic aqueous solutions, TPPS4 is known to form both J- and H-aggregates depending on the concentration and ionic strength. vu.ltrsc.org The formation of these aggregates is a complex process involving the interplay of electrostatic repulsion between the sulfonate groups, π-stacking of the porphyrin cores, and hydrophobic effects. nih.gov The presence of cationic species, such as those from a pyridinium-based ionic liquid, can influence this aggregation, for instance, by inhibiting J-aggregation through competing π-π interactions. researchgate.net

Aggregate TypeSpectroscopic ShiftTypical Arrangement
H-aggregate Blue-shift (hypsochromic)Face-to-face stacking
J-aggregate Red-shift (bathochromic), often with band narrowingHead-to-tail (edge-to-edge) stacking

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. thno.orgnih.govmdpi.com This molecular recognition is highly specific, relying on a combination of non-covalent interactions and geometric complementarity. nih.govnih.gov

The structural features of this compound suggest its potential participation in host-guest systems. The pyridinium ring can act as a guest for electron-rich cavities, such as those provided by cyclodextrins or certain cavitands. For example, tetraphosphonate cavitands have been shown to form stable complexes with N-methylpyridinium guests, with association constants as high as 5.8 x 10^6 M⁻¹ in chlorinated solvents. researchgate.net Conversely, the phenyl and pyridinium moieties could form part of a larger host structure.

The binding process in aqueous environments is often a complex interplay of enthalpy and entropy. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique to dissect these contributions. For instance, the binding of alkylsulfonates to a cationic pillar arene host was found to be stabilized by both electrostatic interactions between the sulfonate and the cationic portals of the host, and hydrophobic interactions involving the inclusion of the alkyl chain within the aromatic cavity. mdpi.com Such studies reveal that molecular recognition is a finely tuned process, where electrostatic contributions, hydrogen bonding, and hydrophobic effects collectively determine the stability and specificity of the host-guest complex. nih.govmdpi.comrsc.org

Supramolecular Chemistry and Self Assembled Systems

Supramolecular Interactions and System Development

The unique architecture of this compound, featuring both a cationic head and an anionic tail, predisposes it to participate in a variety of non-covalent interactions. These interactions are the foundation of its ability to form complex supramolecular assemblies and to respond to external stimuli.

The ability of this compound to interact with other chemical species is rooted in the distinct properties of its constituent functional groups. The pyridinium cation and the sulfonate anion can engage in specific binding events with a range of ions and neutral molecules.

Cation Binding: While the pyridinium group itself is cationic and would repel other cations, the sulfonate group provides a localized site of negative charge, making it a potential binding site for cations. The interaction would be primarily electrostatic in nature. The efficiency of cation binding would be influenced by factors such as the solvent polarity and the presence of competing anions.

Anion Binding: The pyridinium moiety is a key player in anion recognition. nih.gov The positively charged nitrogen atom and the electron-deficient aromatic ring can interact with anions through a combination of ion-pairing, hydrogen bonding (if acidic protons are present on the pyridinium ring or adjacent groups), and anion-π interactions. nih.gov Research on related pyridinium salts has demonstrated their capacity to bind various anions, with the strength of the interaction depending on the anion's size, charge, and geometry. nih.govmdpi.com For instance, halogenated pyridinium cations have been shown to form strong hydrogen bonds with fluoride (B91410) anions. nih.gov In the case of this compound, the intramolecular sulfonate group could influence anion binding, potentially leading to the formation of ternary complexes.

Table 1: Potential Supramolecular Interactions of this compound

Interacting Species Key Functional Group Involved Primary Type of Interaction
Cations Sulfonate group Electrostatic attraction
Anions Pyridinium ring Ion-pairing, Hydrogen bonding, Anion-π interactions
Neutral Aromatic Molecules Phenyl and Pyridinium rings π-π stacking
Neutral H-bond Donors Sulfonate group Hydrogen bonding

Supramolecular systems that can change their properties in response to external stimuli are of great interest for the development of "smart" materials and molecular devices. rsc.org The interactions involving this compound could potentially be modulated by various stimuli, leading to responsive supramolecular systems.

pH-Responsive Systems: The charge state of related functional groups can be altered by changes in pH. While the pyridinium and sulfonate groups in this compound are generally considered to be permanently charged within a wide pH range, the introduction of other pH-sensitive groups into a supramolecular assembly containing this compound could lead to pH-responsive behavior. For example, the protonation or deprotonation of a guest molecule could alter its binding affinity to the host, leading to a controllable release or uptake process. Studies on other systems have shown that pH variations can trigger reversible colorimetric and fluorometric changes. rsc.org

Solvent-Responsive Systems: The self-assembly behavior of amphiphilic molecules is highly dependent on the solvent environment. In polar solvents, aggregation might be driven by hydrophobic interactions between the aromatic portions of the molecule, while in nonpolar solvents, electrostatic interactions between the pyridinium and sulfonate groups would dominate. This could lead to the formation of different types of aggregates, such as micelles or vesicles, depending on the solvent composition.

Light-Responsive Systems: While this compound itself is not inherently photoresponsive, it could be incorporated into supramolecular systems with photochromic molecules. The light-induced isomerization of a photochromic guest could alter its shape and electronic properties, thereby affecting its interaction with the host and leading to a macroscopic change in the system.

Table 2: Potential Stimuli for Responsive Systems Based on this compound

Stimulus Potential Mechanism of Response Possible Outcome
pH Change Protonation/deprotonation of interacting guest molecules Altered binding affinity, disassembly of aggregates
Solvent Polarity Modulation of hydrophobic and electrostatic interactions Formation of different self-assembled structures

Materials Science and Advanced Functional Materials

Incorporation into Polymeric Matrices for Tailored Properties

The integration of pyridinium (B92312) sulfonate zwitterions into larger material systems, such as polymers and hybrid organic-inorganic frameworks, allows for the creation of materials with customized properties. The ionic nature of these zwitterions can significantly influence the morphology and performance of the resulting materials.

Design of Pyridinium-Sulphonate Containing Polymers

The synthesis of polymers incorporating pyridinium sulfonate moieties allows for the development of materials with unique characteristics. One approach involves the polymerization of monomers containing the pyridinium sulfonate group. For instance, zwitterionic polyurethanes have been synthesized by incorporating pyridine-type zwitterionic segments. rsc.org These polymers exhibit interesting phase-separated structures, consisting of hard and soft segments, which can lead to desirable mechanical and thermal properties. rsc.org

Another strategy is the post-polymerization modification of a precursor polymer to introduce the zwitterionic functionality. This can be achieved through reactions such as the ring-opening of 1,3-propanesultone with a pyridine-containing polymer. rsc.org The degree of functionalization can be controlled to fine-tune the properties of the final material. For example, the introduction of pyridinium sulfonate groups can enhance the hydrophilicity and salt tolerance of polymers. mdpi.com

The synthesis of poly(pyridinium salt)s containing fluorene (B118485) moieties and various organic counterions, including dodecyl benzene (B151609) sulfonate, has been achieved through ring-transmutation polymerization and metathesis reactions. chinesechemsoc.org These polymers demonstrate good solubility in organic solvents and can form lyotropic liquid-crystalline phases, which are crucial for the processing of thin films and fibers for electronic applications. chinesechemsoc.orgrsc.org

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components, such as the flexibility of polymers and the mechanical strength of inorganic materials. rsc.orgnih.gov The incorporation of pyridinium sulfonate zwitterions into these hybrids can lead to materials with novel functionalities.

One method for creating these hybrids is through the sol-gel process, which involves the hydrolysis and polycondensation of organometallic compounds in the presence of the organic component. nih.gov While specific examples with 1-[(Sulphonatophenyl)methyl]pyridinium are not extensively documented, the principle of incorporating zwitterionic molecules into an inorganic matrix like silica (B1680970) is a viable approach to creating materials with controlled porosity and surface chemistry.

Research has shown the successful synthesis of hybrid organic-inorganic compounds by combining dicationic pyridinium salts with perhalometallate anions. acs.org These materials form three-dimensional networks through hydrogen bonding and π-π stacking interactions. acs.org Similarly, hybrid materials based on lead bromide and pyridine-hydrazone blocks have been prepared, demonstrating the versatility of pyridinium-type structures in forming extended networks with inorganic components. osi.lv The interaction between the sulfonate group of a zwitterion and an inorganic component can lead to well-defined structures with potential applications in catalysis and separation.

Optoelectronic Properties and Applications

The unique electronic structure of pyridinium-based compounds, including those with sulfonate groups, gives rise to interesting optical and electronic properties that are being explored for various applications.

Luminescence and Photophysical Behavior of Related Structures

Pyridinium salts have been shown to exhibit luminescence, with their emission properties being highly dependent on their molecular environment. osi.lvresearchgate.net For instance, some pyridinium salts display aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the solid state. osi.lv This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state. osi.lv

The interaction between sulfonate and pyridinium moieties in cocrystals can lead to significant changes in their optical properties. acs.org Proton transfer between the two groups can result in intense color changes and red-shifted absorption spectra. acs.org While some of these cocrystals are non-emissive in the solid state, the understanding of these intermolecular interactions is crucial for designing new photoresponsive materials. acs.org

Intermolecular charge-transfer interactions between protonated pyridine (B92270) luminophores in solution can also lead to luminescence. osi.lvresearchgate.net The self-assembly of these charged species can be triggered by protonation, resulting in a "turn-on" fluorescent response. osi.lvresearchgate.net This principle could be applied to pyridinium sulfonate zwitterions, where the permanent charges might facilitate similar self-assembly and luminescent behavior.

Compound/SystemEmission PropertiesReference
Crystalline Pyridinium Salt 1Solid-state emission with a photoluminescence quantum yield (PLQY) of 5.3% osi.lv
Pyridinium Salts 2-5 with CarbazoleSolid-state PLQY in the range of 9.7% to 18.7% osi.lv
Sulfonate-Pyridinium CocrystalsNon-emissive in the solid state, but exhibit significant color changes acs.org
Protonated Pyridine LuminophoresLuminescence "turn-on" upon self-assembly in solution osi.lvresearchgate.net

This table presents a summary of the luminescence properties of related pyridinium-based structures.

Charge Transport Mechanisms in Pyridinium-Based Materials

The movement of charge carriers is a fundamental process in many electronic devices. In materials based on pyridinium zwitterions, charge transport can occur through several mechanisms. The presence of both positive and negative charges within the same molecule can influence the local electric field and the transport of other charge carriers.

In conjugated polymers, charge transport is often described by hopping between localized states. nih.gov The mobility of charge carriers can be field-dependent, following a Poole-Frenkel-type mechanism. nih.gov For pyridinium-containing polymers, the ionic nature of the pyridinium groups can affect the energetic landscape for charge transport.

In zwitterionic solid polymer electrolytes, the ordered arrangement of the zwitterionic groups can create domains that facilitate rapid ion transport. osi.lv This can lead to a decoupling of ion motion from the segmental dynamics of the polymer, which is a significant advantage over traditional polymer electrolytes. osi.lvresearchgate.net While the primary focus of these studies is on ionic conductivity, the principles of creating organized charge-carrying domains could be relevant for electronic charge transport as well. Computational studies on pyridinium-triazole zwitterions have been used to calculate frontier molecular orbitals (HOMO and LUMO) and global reactivity parameters, which provide insights into their electronic properties and potential for charge transfer. nih.gov

Electrochemical Applications and Device Integration

The electrochemical properties of pyridinium compounds make them promising candidates for a variety of electrochemical devices, including batteries and sensors.

The electrochemical behavior of pyridinium cations has been studied, particularly in the context of CO2 reduction. nih.govrsc.orgrsc.org The reduction potential of pyridinium is dependent on the electrode material. rsc.org Studies on N-methyl pyridinium have shown that the electrochemical reduction can be irreversible on certain electrodes, suggesting specific interactions between the pyridinium ring and the electrode surface. nih.govresearchgate.net

Zwitterionic materials containing sulfonyl imide as the anionic group have been synthesized for use as solid-state electrolytes in lithium-ion batteries. chinesechemsoc.org These materials exhibit high ionic conductivity and a high lithium-ion transference number. chinesechemsoc.org The weak Coulombic interaction between the delocalized sulfonyl imide anion and the cation is thought to be responsible for this enhanced performance. chinesechemsoc.org Similarly, zwitterionic solid polymer electrolytes based on other structures have shown excellent lithium conductivity and stability. rsc.orgnih.govresearchgate.net

The integration of pyridinium sulfonate zwitterions into polymer electrolytes for lithium metal batteries has been shown to facilitate ion conduction, promote uniform lithium deposition, and create a stable solid electrolyte interphase (SEI). acs.org A zwitterionic gel electrolyte demonstrated high ionic conductivity and excellent long-term cycling stability. acs.org

Electrolyte SystemIonic Conductivity (S/cm)Li+ Transference Number (t+)Reference
Zwitterionic Sulfonyl Imide Electrolyte0.44 x 10-30.43 chinesechemsoc.org
Semicrystalline Zwitterionic SPE1.6 x 10-3~0.6-0.8 nih.govresearchgate.net
Zwitterionic Gel Electrolyte (ZGE)> 1 x 10-3- acs.org
Quaternized 1,8-diaminonaphthalene (B57835) polyvinylidene difluoride lithium-ion conducting electrolyte (DN-PF-LCP)8.69 × 10−4- rsc.org

This table summarizes the electrochemical properties of various zwitterionic electrolyte systems.

Thin Film and Surface Engineering with Pyridinium Derivatives

The strategic manipulation of surface properties at the molecular level is a cornerstone of modern materials science, enabling the development of advanced functional materials with tailored characteristics. In this context, pyridinium derivatives have emerged as a versatile class of organic compounds for thin film and surface engineering. Their inherent properties, such as thermal stability, conductivity, and the ability to self-assemble, make them prime candidates for creating highly ordered thin films and for modifying surfaces to impart specific functionalities. This section explores the application of pyridinium derivatives, with a focus on the structural motif of this compound, in the fabrication of thin films and the engineering of surfaces.

The pyridinium cation, a key component of these molecules, can be readily modified with various functional groups, allowing for a high degree of control over the resulting material's properties. The presence of a sulphonate group, as in this compound, introduces a zwitterionic character, which can significantly influence intermolecular interactions and the ultimate architecture of self-assembled layers.

Research into the application of pyridinium compounds in surface engineering often involves the formation of self-assembled monolayers (SAMs) on various substrates. These monolayers are created by the spontaneous organization of molecules into a two-dimensional lattice, a process driven by the interaction between the substrate and a specific anchoring group on the molecule. For pyridinium derivatives, a common strategy is to incorporate a thiol group, which exhibits a strong affinity for gold surfaces, leading to the formation of highly ordered and densely packed films.

Studies on pyridine-terminated organothiols have provided valuable insights into the structural characteristics of such films. For instance, the tilt angle of the molecules relative to the surface normal has been found to be approximately 15° for certain pyridine-terminated thiols on a gold substrate. rsc.orgresearchgate.net The packing density and ordering of these SAMs are influenced by factors such as the length of the alkyl spacer between the pyridine headgroup and the thiol anchor.

The electrochemical behavior of surfaces modified with pyridinium derivatives is another area of significant interest. The pyridinium moiety can participate in redox processes, making these modified surfaces suitable for applications in sensors and electrocatalysis. The ability to control the deposition of these molecules through electrochemical methods offers a facile route to fabricate thin films with controlled thickness and morphology.

Furthermore, the incorporation of pyridinium units into polymer backbones has led to the development of novel ion-containing polymers with applications in membranes and conductive coatings. For example, novel ionene-type cationic copolyimides containing pyridinium have been synthesized and characterized, demonstrating the versatility of this chemical class in creating advanced materials. cuni.cz These materials exhibit promising ionic conductivity, with values as high as 0.234 S cm⁻¹ reported for certain compositions. cuni.cz

The following table summarizes key findings from research on thin films and surface modifications using pyridinium derivatives, providing a comparative overview of different systems and their properties.

Pyridinium Derivative System Substrate Deposition Method Key Findings Reference
Pyridine-terminated organothiolsAu(111)Self-assembly from solutionFormation of highly ordered and densely packed SAMs; molecular tilt angle of ~15°. rsc.orgresearchgate.net
Pyridinium-containing copolyimides-Two-stage synthesis with thermal imidization and quaternizationResultant membranes show high ionic conductivity (up to 0.234 S cm⁻¹). cuni.cz
1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl) imide with SiCl₄Au, Al, CuElectrochemical depositionSuccessful deposition of silicon thin films from an ionic liquid electrolyte. electrochemsci.org
Pyridinium 1,4-zwitterionic thiolates-Chemical synthesisUtilized as synthons for novel heterocyclic compounds, demonstrating their reactivity and potential as building blocks for functional materials. nih.govrsc.org

The zwitterionic nature of compounds like this compound is particularly noteworthy. The presence of both a positive charge on the pyridinium ring and a negative charge on the sulphonate group can lead to strong electrostatic interactions, which can be harnessed to direct the self-assembly process and stabilize the resulting film structure. While direct research on the thin film applications of this specific compound is emerging, the principles derived from studies of related pyridinium zwitterions and salts provide a solid foundation for predicting its behavior and potential in surface engineering.

The ability to create well-defined and functional surfaces using pyridinium derivatives opens up possibilities for a wide range of applications, from anti-fouling coatings and sensors to advanced electronic and optical devices. The continued exploration of the structure-property relationships in these systems is crucial for the rational design of next-generation functional materials.

Environmental Fate and Transformation Research

Environmental Distribution and Partitioning Studies

The distribution of 1-[(Sulphonatophenyl)methyl]pyridinium in the environment is largely governed by its behavior at the interfaces between water, soil, and air. Its zwitterionic nature, possessing both a positively charged pyridinium (B92312) ring and a negatively charged sulphonate group, plays a pivotal role in these partitioning processes.

Sorption Mechanisms in Aquatic and Terrestrial Environments

The sorption of this compound to soil and sediment particles is a key process influencing its mobility and bioavailability. As a molecule with both cationic and anionic moieties, its interaction with environmental solids is complex and pH-dependent.

The zwitterionic character of the compound means that at low pH, where the sulphonate group may be protonated, the molecule will have a net positive charge, enhancing its sorption through cation exchange. Conversely, at higher pH values, the molecule is fully zwitterionic, and its sorption behavior will be influenced by a combination of electrostatic interactions and other mechanisms. For some zwitterionic compounds, chelation with metal ions can lead to high sorption at near-neutral pH values. rothamsted.ac.uk The sorption of organic chemicals to soil organic matter is a critical factor, and for ionic compounds, soil organic carbon can have a significant cation exchange capacity. researchgate.net

The sorption of this compound can be expected to be influenced by various soil properties, including organic matter content, clay content, and pH. mdpi.com The complex interplay of these factors makes it challenging to predict the exact sorption behavior without compound-specific experimental data. acs.org

Table 1: Sorption Coefficients (Kd) for Related Cationic Compounds

Compound TypeSoil TypepHKd Value RangeReference
Pyridinium CationsNot SpecifiedVaried10 - >1000 rothamsted.ac.uk
Aliphatic CationsNot SpecifiedVaried< 5 rothamsted.ac.uk

This table presents data for related compound types to infer the potential sorption behavior of this compound.

Volatilization and Atmospheric Transport Considerations

Due to its ionic nature, this compound is expected to have a very low vapor pressure and Henry's Law constant. Zwitterionic compounds, in general, are non-volatile under typical environmental conditions. Therefore, volatilization from water or soil surfaces is not considered a significant environmental transport pathway for this compound. nih.gov Consequently, long-range atmospheric transport is also expected to be negligible.

Degradation Pathways and Mechanisms in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to breakdown through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Degradation: Photolysis and Hydrolysis Kinetics

Hydrolysis is another potential abiotic degradation route. The stability of the bond between the sulphonatophenylmethyl group and the pyridinium nitrogen would be a key factor in determining the rate of hydrolysis. Without specific experimental data, the significance of hydrolysis as a degradation pathway for this compound remains speculative.

Biotic Degradation: Microbial Transformation and Mineralization

The primary mechanism for the breakdown of many organic compounds in the environment is microbial degradation. Pyridine (B92270) itself is known to be readily degraded in soil by numerous bacteria that can utilize it as a sole source of carbon and nitrogen. tandfonline.comresearchgate.net The biodegradation of pyridine can proceed through various pathways, often involving initial hydroxylation of the ring followed by ring cleavage. asm.org

The presence of the sulphonatophenylmethyl substituent on the pyridinium ring will significantly influence the biodegradability of this compound. While the pyridine ring is susceptible to microbial attack, the sulphonate group generally increases water solubility and can sometimes hinder microbial degradation due to its high polarity and the stability of the carbon-sulfur bond.

Research on the biodegradation of surfactants, some of which are zwitterionic, indicates that complex molecules can be degraded by microbial communities in wastewater and the environment. researchgate.netd-nb.info The ultimate fate of this compound through biotic pathways would likely involve the initial cleavage of the substituent group from the pyridine ring, followed by the degradation of the individual moieties. The complete mineralization to carbon dioxide, water, and inorganic sulfate (B86663) would represent the final step in the biodegradation process. However, the formation of persistent intermediate metabolites is also a possibility. tandfonline.com

Predictive Modeling for Environmental Persistence and Mobility

In the absence of extensive experimental data, predictive models are valuable tools for estimating the environmental fate of chemicals. nih.govresearchgate.netdntb.gov.ua Multimedia fate models, such as fugacity-based models, can be used to predict the distribution of a chemical among different environmental compartments (air, water, soil, sediment) based on its physicochemical properties. nih.gov

For this compound, key input parameters for such models would include its octanol-water partition coefficient (Kow), water solubility, vapor pressure, and degradation half-lives in various media. Given its zwitterionic nature, the prediction of its partitioning behavior can be more complex than for neutral organic compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate the persistence (P) and mobility of the compound. These models correlate the chemical structure with its environmental properties. While specific QSARs for sulphonated pyridinium compounds may be limited, general models for predicting properties like biodegradability and soil sorption can provide initial estimates. nih.gov The accuracy of these predictions, however, is dependent on the availability of data for structurally similar compounds in the model's training set.

Biological Interaction Mechanisms

Molecular-Level Interactions with Biological Macromolecules

The distinct cationic and aromatic nature of the pyridinium (B92312) head, combined with the anionic sulphonato- and aromatic phenyl groups, dictates its interaction with biological targets like nucleic acids and proteins.

The pyridinium cation is a well-established DNA-binding moiety. Its positive charge promotes electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. ub.edu Beyond this initial association, the planar aromatic ring can engage in more specific interactions.

Studies on related compounds demonstrate two primary modes of DNA binding:

Intercalation: The planar aromatic ring of the pyridinium moiety can insert itself between the base pairs of the DNA double helix. This mode of binding is often characterized by significant changes in the spectral properties of the compound, such as a large red shift (bathochromism) and a decrease in absorption intensity (hypochromism). nih.govnih.gov The stability of this interaction is driven by π-π stacking forces with the DNA bases. Cationic porphyrins featuring multiple pyridiniumyl groups, such as meso-tetrakis(N-methyl-4-pyridiniumyl)porphyrin ([H2TMPyP]4+), are well-documented intercalators. nih.govnih.gov For intercalation to occur, at least part of the molecule must be able to achieve a planar conformation that can fit into the DNA helix. nih.gov

Groove Binding and External Stacking: Alternatively, molecules can bind within the major or minor grooves of the DNA helix or stack along the exterior. ub.edu This is often the case for molecules with bulkier substituents or those that cannot achieve the planarity required for intercalation. nih.gov For instance, certain metalloporphyrins with axial ligands interact with DNA via outside self-stacking rather than intercalation. nih.govacs.org Molecular dynamics simulations of protonated pyridine (B92270) show it can act as a pseudo-groove binder, with high-density regions found along both the minor and major grooves. ub.edu

The binding affinity of pyridinium-based compounds to DNA can be substantial. Competitive binding assays using ethidium (B1194527) bromide (EB) have been employed to quantify these interactions for various complexes.

Table 1: DNA Binding Characteristics of a Related Pyridinium-Containing Complex

Compound Ksv (M⁻¹) Kapp (M⁻¹) Proposed Binding Mode
Pyridine-benzimidazole-based Cu complex 2.47 x 10⁴ 2.70 x 10⁶ Intercalation

Data sourced from fluorescence quenching studies with Ethidium Bromide (EB). Ksv is the Stern-Volmer quenching constant; Kapp is the apparent binding constant. nih.gov

The structural features of 1-[(Sulphonatophenyl)methyl]pyridinium allow for potent interactions with proteins and enzymes, potentially modulating their function. Analogous compounds have been shown to target key cellular enzymes.

Mitochondrial Proteins: Analogues like 1-methyl-4-phenylpyridinium (MPP+) are known to be potent inhibitors of mitochondrial respiration, specifically targeting Complex I of the electron transport chain. nih.gov This interaction is a primary driver of its cytotoxic effects and highlights the potential for pyridinium compounds to disrupt cellular energy production. nih.gov

Proteasomes: Porphyrins bearing sulphonatophenyl groups have been identified as allosteric activators of the human 20S proteasome. The negatively charged sulfonate groups are hypothesized to mimic the electrostatic interactions of the proteasome's natural regulatory particles, inducing a conformational change that opens the substrate gate and enhances proteolytic activity. nih.gov This suggests the sulphonatophenyl moiety of this compound could mediate interactions with specific protein binding pockets.

DNA-modifying Enzymes: Due to their DNA-binding nature, pyridinium compounds can interfere with enzymes that process DNA. Metalloporphyrins with axial ligands have been proposed to inhibit bacterial growth by interacting with restriction enzymes, which are crucial for bacterial defense against foreign DNA. nih.govacs.org

Table 2: Enzyme Interactions of Structurally Related Compounds

Compound/Class Target Enzyme/Protein Observed Effect
1-methyl-4-phenylpyridinium (MPP+) Mitochondrial Respiratory Complex I Inhibition
meso-Tetrakis(4-sulphonatophenyl)-porphyrin (anionic) Human 20S Proteasome Allosteric Activation
Metalloporphyrins with axial ligands Bacterial Restriction Enzymes Putative Interaction/Inhibition

This table summarizes findings from studies on analogous compounds to infer potential interactions. acs.orgnih.govnih.gov

Cellular Uptake and Localization Mechanisms (at a molecular level)

For a compound to exert a biological effect, it must first cross the cell membrane and reach its intracellular target. The charge and lipophilicity of this compound are critical determinants of this process.

Cellular Uptake: The uptake of charged molecules like pyridinium derivatives can occur through several mechanisms. Studies on MPP+ have shown that it is taken up into striatal synaptosomes via the dopamine (B1211576) transporter, a high-affinity saturable system. nih.gov For other derivatives, uptake can be energy-, time-, and concentration-dependent, often involving endocytic pathways. mdpi.comscienceopen.com These pathways can include clathrin-mediated endocytosis, caveolae/lipid raft-mediated endocytosis, and macropinocytosis. scienceopen.com The presence of both a permanent positive charge on the pyridinium ring and a negative charge on the sulfonate group makes the net charge context-dependent, which could lead to complex uptake dynamics.

Subcellular Localization: Once inside the cell, the compound's distribution is not uniform. The specific physicochemical properties of the molecule direct it to particular organelles.

Mitochondria: The cationic nature of the pyridinium group often leads to accumulation in mitochondria, driven by the large negative membrane potential of the inner mitochondrial membrane. This localization is observed for many pyridinium-containing compounds and is linked to their effects on cellular respiration. nih.govnih.gov

Lysosomes: In some cases, particularly for compounds that form aggregates in aqueous media, localization to lysosomes is observed. nih.gov

Cytoplasm: The ability of a compound to access cytoplasmic targets can be crucial. For instance, a permanently charged dihydropyridine (B1217469) derivative was used to demonstrate that the drug acceptor site of the P-glycoprotein transporter is accessible only from the cytoplasm. nih.gov

The final localization pattern is a key determinant of the compound's ultimate biological effect; for example, mitochondrial localization is often correlated with the induction of apoptosis. nih.govnih.gov

Elucidation of Molecular Pathways in Biological Systems

The initial molecular interactions of this compound with macromolecules like DNA and proteins can trigger a cascade of downstream signaling events, thereby activating or inhibiting entire molecular pathways.

DNA Damage and Apoptotic Pathways: By binding to DNA, pyridinium derivatives can induce significant DNA damage, including fragmentation and strand breaks. nih.gov This damage can block DNA transcription and cell division, ultimately activating cell death programs. nih.gov Many of these compounds are shown to induce apoptosis through the mitochondrial pathway, which is consistent with their tendency to accumulate in mitochondria and disrupt its function. researchgate.net

Oxidative Stress Pathways: Some pyridinium-containing metal complexes are capable of generating intracellular reactive oxygen species (ROS). nih.gov An increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity and the activation of stress-response pathways.

Inhibition of DNA Repair: The metabolite N1-Methyl-2-pyridone-5-carboxamide (2PY), structurally related to the pyridinium class, has been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1). frontiersin.org PARP-1 is a critical enzyme in the DNA damage response pathway. Inhibition of this enzyme would prevent the repair of DNA lesions, amplifying the effects of DNA-damaging agents and promoting cell death.

Applications in Biosensing and Bioanalytical Chemistry (e.g., as potential biomarkers)

The unique interaction properties of pyridinium-based compounds make them valuable tools in the development of biosensors and as potential biomarkers for diagnostics.

Fluorescent Probes: Certain conjugated poly(pyridinium salt) derivatives exhibit aggregation-induced emission (AIE). rsc.org These molecules are weakly fluorescent when dissolved but become highly luminescent upon aggregation. This property can be harnessed to create "turn-on" fluorescent sensors. For example, a cationic poly(pyridinium salt) has been developed as a selective biosensor for double-stranded DNA (dsDNA), with its fluorescence increasing upon binding. rsc.org This system was sensitive enough to detect DNA at concentrations down to the 10⁻⁸ M range and could be used to monitor DNA cleavage by enzymes like DNase I. rsc.org

Potential Biomarkers: Metabolites of pyridinium-containing precursors have been identified as biomarkers for various conditions. In a study of Kuwaiti children, the salivary level of N1-Methyl-2-pyridone-5-carboxamide (2PY) was found to have the highest positive association with the development of obesity out of 441 biochemicals analyzed. frontiersin.orgnih.gov Furthermore, 2PY has been recognized as a uremic toxin and a potential biomarker for uranium uptake. frontiersin.orgnih.gov This demonstrates that metabolites derived from N-substituted pyridine rings can be detected in biofluids and correlated with physiological or pathological states. Similarly, specific N1-methyladenosine-related genes have been identified as biomarkers for predicting prognosis in ovarian cancer. nih.gov These findings suggest that this compound or its metabolites could potentially serve as biomarkers if correlated with specific biological outcomes.

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